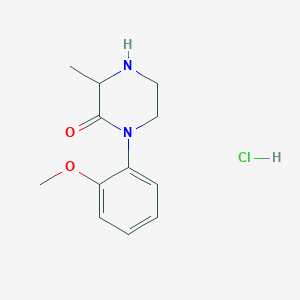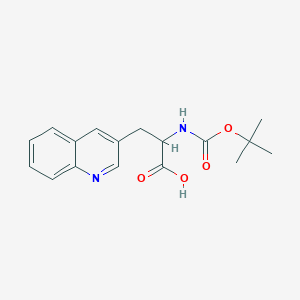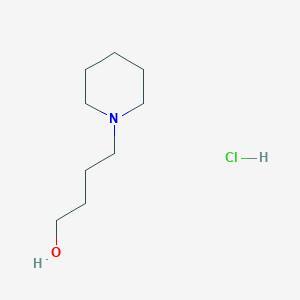
4-(1-Piperidinyl)-1-butanol hydrochloride
描述
4-(1-Piperidinyl)-1-butanol hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the piperidine ring imparts significant biological and chemical properties to the compound, making it a valuable entity in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperidinyl)-1-butanol hydrochloride typically involves the reaction of 1-butanol with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between 1-butanol and piperidine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and subjected to catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability of the production process. The final product is typically obtained through crystallization and drying processes to achieve the desired purity and form.
化学反应分析
Types of Reactions: 4-(1-Piperidinyl)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Introduction of various functional groups, such as alkyl, acyl, or aryl groups.
科学研究应用
4-(1-Piperidinyl)-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 4-(1-Piperidinyl)-1-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target.
相似化合物的比较
Piperidine: A simpler structure with similar biological activity.
Piperazine: Contains an additional nitrogen atom, leading to different chemical properties.
Pyrrolidine: A five-membered ring with one nitrogen atom, exhibiting distinct reactivity.
Uniqueness: 4-(1-Piperidinyl)-1-butanol hydrochloride is unique due to its specific structure, which combines the piperidine ring with a butanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-piperidin-1-ylbutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h11H,1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVJRHKWCIQYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



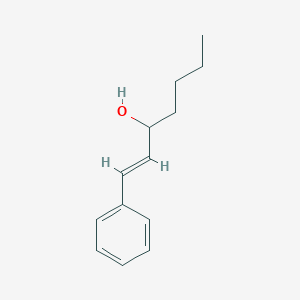
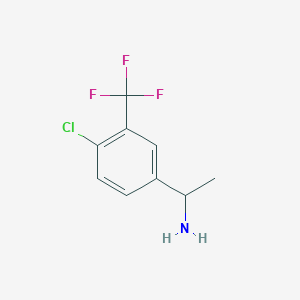
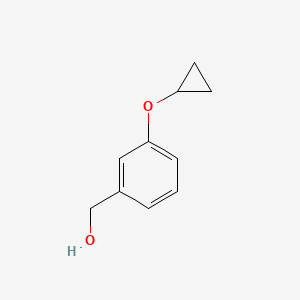
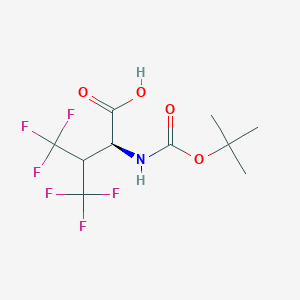
![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)
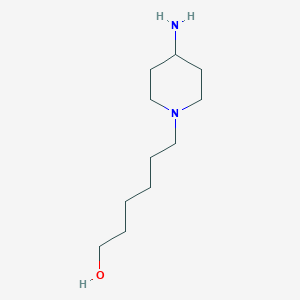
![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3081283.png)


![Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B3081292.png)

